(3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate
Overview
Description
(3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate: is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups and the absence of a hydroxyl group at the 5th position of the ribofuranose ring. It is an important intermediate in the synthesis of various nucleoside analogs, which are used in medicinal chemistry, particularly in the development of antiviral and anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From D-ribose: One common method involves the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside using hydride reagents.
From 5-deoxy-D-ribose: Another method starts with 5-deoxy-D-ribose, which undergoes acetylation using acetic anhydride in the presence of pyridine to produce the desired compound.
Industrial Production Methods: The industrial production of (3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate typically involves large-scale acetylation reactions. The process is designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate can undergo oxidation reactions, although these are less common due to the protective acetyl groups.
Reduction: The compound can be reduced to its corresponding alcohol, 5-deoxy-D-ribofuranose, using hydride reagents.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Acetic Anhydride and Pyridine: Used for acetylation reactions.
Hydride Reagents: Such as lithium tri-t-butoxyaluminum hydride (LTTBA) and sodium bis-(methoxyethoxy) aluminum hydride (SMEAH) for reduction reactions.
Major Products:
5-deoxy-D-ribofuranose: Obtained through reduction.
Various nucleoside analogs: Synthesized using this compound as an intermediate.
Scientific Research Applications
Chemistry:
Synthesis of Nucleoside Analogs: (3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate is a key intermediate in the synthesis of nucleoside analogs, which are crucial in medicinal chemistry.
Biology and Medicine:
Antiviral and Anticancer Drugs: The compound is used in the synthesis of drugs like capecitabine, which is used to treat metastatic breast cancer and rectal cancer.
Industry:
Pharmaceutical Manufacturing: The compound’s role as an intermediate makes it valuable in the large-scale production of therapeutic agents.
Mechanism of Action
(3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate itself does not exhibit direct biological activity. its derivatives, such as nucleoside analogs, exert their effects by interfering with nucleic acid synthesis. For example, capecitabine is metabolized into 5-fluorouracil, which inhibits thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells .
Comparison with Similar Compounds
5-Deoxy-D-ribose: Lacks the acetyl groups and is a direct precursor in the synthesis of (3R,4R,5R)-5-Methyltetrahydrofuran-2,3,4-triyl triacetate.
1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose: A stereoisomer with similar properties and applications.
Uniqueness: this compound is unique due to its specific acetylation pattern, which makes it a versatile intermediate in the synthesis of various biologically active compounds. Its stability and reactivity under specific conditions make it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
[(2R,3R,4R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJETQVUQAKTO-ZBCCYFLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37076-71-4, 62211-93-2 | |
Record name | D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37076-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-O-acetyl-5-deoxy-D-ribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037076714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tri-O-acetyl-5-deoxy-D-ribofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the significance of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose in pharmaceutical chemistry?
A1: 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose is a crucial building block in the synthesis of Capecitabine [, , , ]. Capecitabine is an orally administered chemotherapy drug used to treat certain types of breast and colorectal cancers.
Q2: What are the common starting materials and synthetic approaches for producing 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose?
A2: D-ribose is the primary starting material used in the synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose [, , , ]. Several synthetic routes have been explored, generally involving a series of protection, deoxygenation, deprotection, and acetylation reactions.
Q3: Can you elaborate on the different synthetic routes mentioned in the research papers?
A3: Certainly. One approach involves methylation and protection of D-ribose to form 1-O-methyl-2,3-O-isopropylidene-D-ribofuranose, followed by esterification, reduction, deprotection, and acetylation [, ]. Another method utilizes esterification, iodination, reduction with Raney Nickel, hydrolysis, and acylation of D-ribose []. A third route employs ketalization, esterification, reduction, hydrolysis, and acetylation of D-ribose [].
Q4: The research mentions the formation of anomers during synthesis. Could you explain this?
A4: During the acetylation step, both alpha and beta anomers of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose can form []. These anomers differ in the spatial arrangement of the acetyl group at the anomeric carbon.
Q5: How can the desired beta anomer be isolated from the anomeric mixture?
A5: Research suggests that using specific alkyl amine-based or cyclic amine-based bases, like triethylamine or dicyclohexylamine, during the acetylation reaction can favor the formation of the beta anomer []. Additionally, selective crystallization techniques using specific solvents and anti-solvents can effectively isolate the beta anomer from the mixture.
Q6: What is the structural conformation of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose?
A6: X-ray crystallography analysis revealed that the ribofuranose ring in 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose adopts a C2-exo, C3-endo twist configuration []. Interestingly, this conformation is consistent with the structure of the parent compound, D-(-)-ribose.
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